

An In-depth Technical Guide to SAHM1: Target Binding and Specificity

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SAHM1
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Introduction

SAHM1 (Stapled α -Helical Peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptide that acts as a potent and specific inhibitor of the Notch signaling pathway.[1][2] By mimicking a critical α -helical region of the Notch coactivator MAML1, **SAHM1** disrupts the formation of the Notch transactivation complex, a key downstream effector of the pathway.[1][3] This targeted interference with a crucial protein-protein interaction has positioned **SAHM1** as a valuable research tool and a potential therapeutic agent in Notch-driven pathologies, such as T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma.[1][4] This guide provides a comprehensive overview of **SAHM1**'s target binding, specificity, and the experimental methodologies used for its characterization.

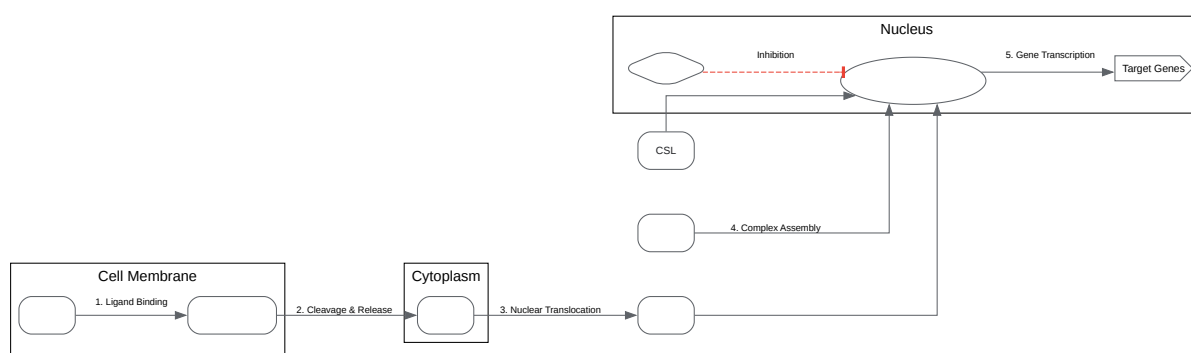
Core Mechanism: Targeting the Notch Transcription Factor Complex

The canonical Notch signaling pathway culminates in the nucleus, where the intracellular domain of the Notch receptor (ICN1) forms a ternary complex with the DNA-binding protein

CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1.[1][4] This complex is essential for the transcription of Notch target genes. **SAHM1** is designed to competitively inhibit the binding of MAML1 to the ICN1-CSL complex, thereby preventing transcriptional activation.[1][4]

Signaling Pathway

The following diagram illustrates the mechanism of Notch signaling and the inhibitory action of **SAHM1**.



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SAHM1 inhibits the Notch signaling pathway.

Quantitative Analysis of Target Binding

The binding affinity of **SAHM1** to its target has been quantified using various biophysical and biochemical assays. The key quantitative data are summarized in the table below.

Parameter	Value	Method	Target Complex	Reference
Binding Affinity (Kd)	$0.12 \pm 0.02 \mu\text{M}$	Fluorescence Polarization	RAMANK-CSL	[1]
Inhibitory Conc. (IC50)	$6.5 \pm 1.6 \mu\text{M}$	Luciferase Reporter Gene Assay	NOTCH1-dependent transcription	[1][3]

Specificity of SAHM1

The specificity of **SAHM1** for the Notch pathway is a critical aspect of its utility as a research tool and potential therapeutic.

- **Competitive Inhibition:** **SAHM1** directly competes with MAML1 for binding to the ICN1-CSL complex.[1]
- **Mutant Controls:** Mutant versions of the peptide, such as **SAHM1-D1** and **SAHM1-D2**, which have altered amino acid sequences, show significantly reduced binding and inhibitory activity, demonstrating the sequence-specific nature of the interaction.[1]
- **Gene Expression Profiling:** Gene set enrichment analysis (GSEA) has shown a strong correlation between the genes downregulated by **SAHM1** and those suppressed by gamma-secretase inhibitors (GSIs), which are known inhibitors of the Notch pathway. This indicates that the primary target of **SAHM1** is indeed the Notch signaling cascade.[1][3]
- **Cellular Selectivity:** In T-ALL cell lines, **SAHM1** induces anti-proliferative effects specifically in cells dependent on Notch signaling for their growth.[1]

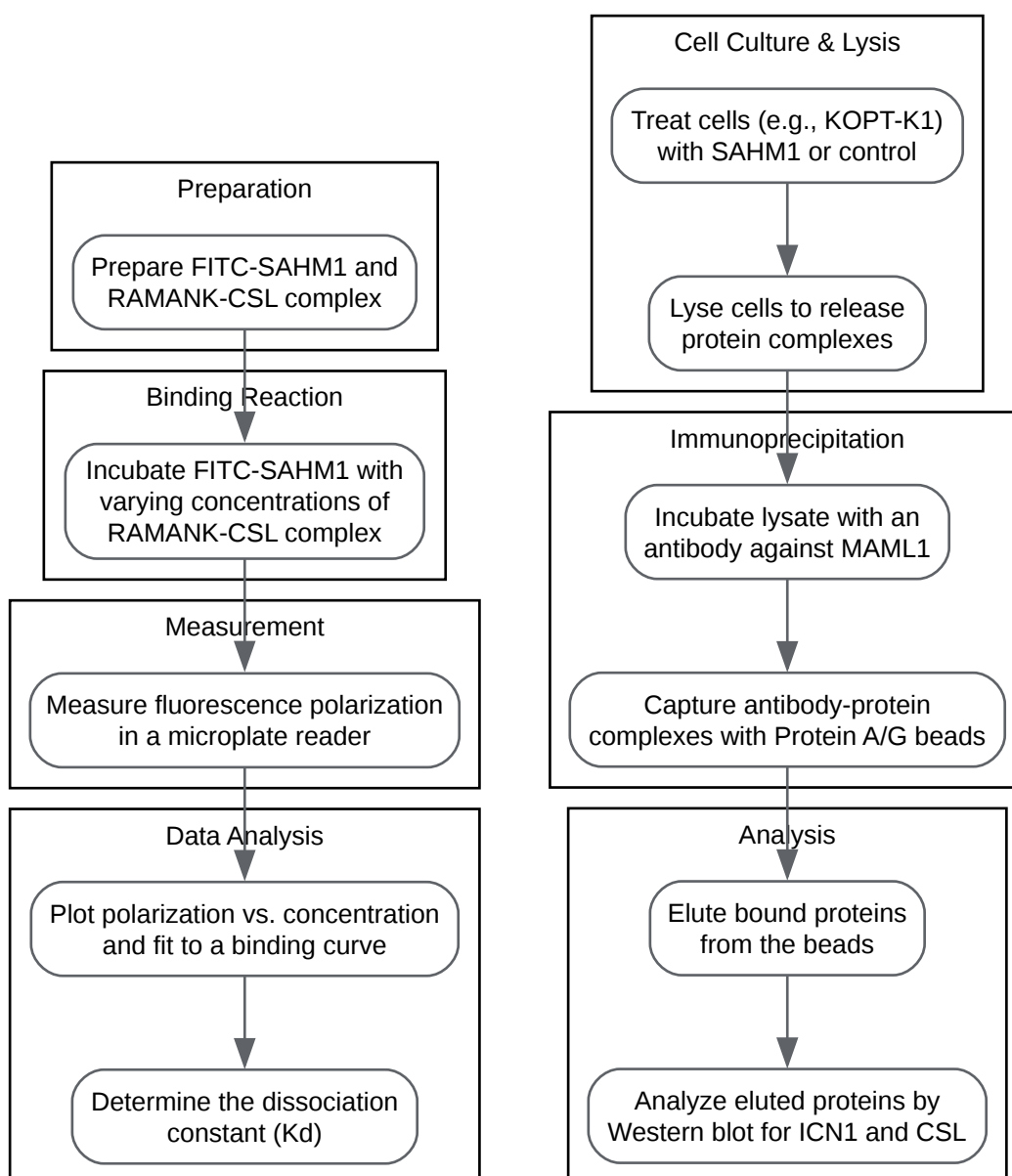
It is important to note that while the evidence strongly supports the on-target activity of **SAHM1**, at least one study has questioned its Notch inhibitory effects in certain reporter gene and T-ALL cell assays, suggesting that its activity may be cell-context dependent.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings related to **SAHM1**. Below are the protocols for key experiments used to characterize **SAHM1**'s binding and specificity.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of fluorescently labeled **SAHM1** to its target protein complex.



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- To cite this document: BenchChem. [An In-depth Technical Guide to SAHM1: Target Binding and Specificity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15623454/docs#an-in-depth-technical-guide-to-sahm1-target-binding-and-specificity\]](https://www.benchchem.com/product/b15623454/docs#an-in-depth-technical-guide-to-sahm1-target-binding-and-specificity)

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